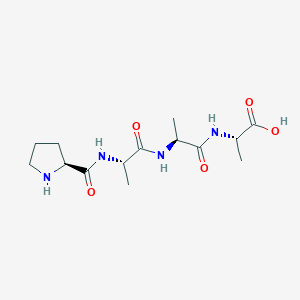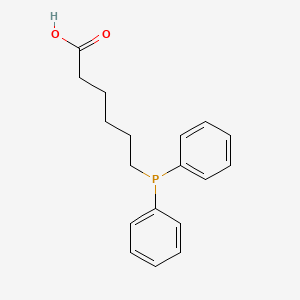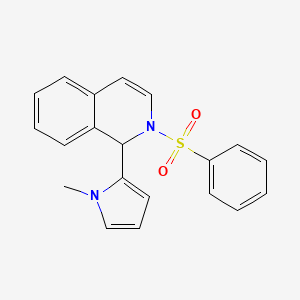
3-Methylbutyl 3,7-dichloroquinoline-8-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isopentyl 3,7-dichloroquinoline-8-carboxylate is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Isopentyl 3,7-dichloroquinoline-8-carboxylate typically involves the esterification of 3,7-dichloroquinoline-8-carboxylic acid with isopentyl alcohol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods
On an industrial scale, the production of Isopentyl 3,7-dichloroquinoline-8-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis .
化学反応の分析
Types of Reactions
Isopentyl 3,7-dichloroquinoline-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: Tetrahydroquinoline derivatives
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
Isopentyl 3,7-dichloroquinoline-8-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in developing new therapeutic agents for diseases such as malaria and cancer.
Industry: Utilized in the development of herbicides and pesticides due to its selective herbicidal activity.
作用機序
The mechanism of action of Isopentyl 3,7-dichloroquinoline-8-carboxylate involves its interaction with specific molecular targets. In the case of its herbicidal activity, the compound acts as an auxin-type herbicide, disrupting the normal growth processes of weeds by mimicking the plant hormone auxin. This leads to uncontrolled growth and eventually the death of the weed .
類似化合物との比較
Similar Compounds
Quinclorac: Another quinoline derivative used as a selective herbicide.
3,7-Dichloroquinoline-8-carboxylic acid: The parent compound from which Isopentyl 3,7-dichloroquinoline-8-carboxylate is derived.
Ethyl 3,7-dichloroquinoline-8-carboxylate: A similar ester derivative with ethyl alcohol instead of isopentyl alcohol.
Uniqueness
Isopentyl 3,7-dichloroquinoline-8-carboxylate is unique due to its specific ester group, which can influence its biological activity and physical properties. The isopentyl group may enhance the compound’s lipophilicity, potentially improving its ability to penetrate biological membranes and increasing its efficacy as a herbicide or therapeutic agent .
特性
CAS番号 |
381686-77-7 |
|---|---|
分子式 |
C15H15Cl2NO2 |
分子量 |
312.2 g/mol |
IUPAC名 |
3-methylbutyl 3,7-dichloroquinoline-8-carboxylate |
InChI |
InChI=1S/C15H15Cl2NO2/c1-9(2)5-6-20-15(19)13-12(17)4-3-10-7-11(16)8-18-14(10)13/h3-4,7-9H,5-6H2,1-2H3 |
InChIキー |
DLLOBDIRHFBSGL-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCOC(=O)C1=C(C=CC2=CC(=CN=C21)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


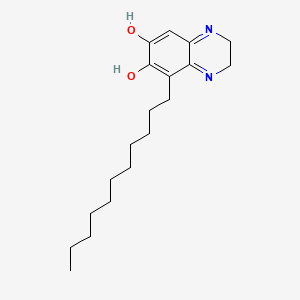
![N-[2-Methyl-3-(5-methyl-benzooxazol-2-yl)-phenyl]-3-nitro-benzamide](/img/structure/B12907502.png)
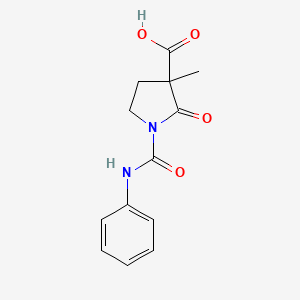
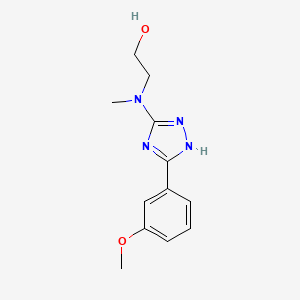


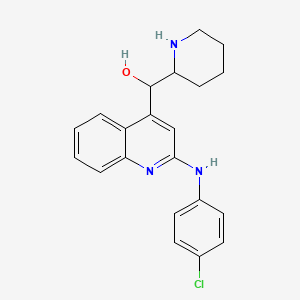
![4'-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)-[1,1'-biphenyl]-4-ol](/img/structure/B12907541.png)
![5-(2-{Bis[4-(dimethylamino)phenyl]methylidene}hydrazinyl)-4-chloropyridazin-3(2h)-one](/img/structure/B12907543.png)
